SRT3190

説明

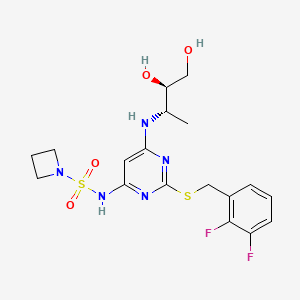

Structure

3D Structure

特性

IUPAC Name |

N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2S,3R)-3,4-dihydroxybutan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2N5O4S2/c1-11(14(27)9-26)21-15-8-16(24-31(28,29)25-6-3-7-25)23-18(22-15)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,26-27H,3,6-7,9-10H2,1H3,(H2,21,22,23,24)/t11-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKPEMXUBULFBM-FZMZJTMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731113 | |

| Record name | N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204707-73-2 | |

| Record name | N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SRT3190: An In-Depth Analysis of a Selective SIRT1 Activator

Cambridge, MA – SRT3190 is a small molecule compound that has been identified as a selective activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent protein deacetylase. SIRT1 is a key regulator of cellular metabolism, stress resistance, and aging. While detailed public data on this compound is limited, its mechanism of action is understood through its role as a SIRT1 activator and the established functions of this enzyme in various signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon the well-established roles of SIRT1 and its downstream targets.

Core Mechanism: Allosteric Activation of SIRT1

This compound functions as a sirtuin-activating compound (STAC). The primary mechanism of action for this compound is the direct allosteric activation of the SIRT1 enzyme. This means that this compound binds to a site on the SIRT1 protein distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. This increased activity leads to the deacetylation of a multitude of downstream protein targets, thereby modulating their function and influencing a wide array of cellular processes.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Reference |

| EC50 for SIRT1 Activation | 0.16 μM | [1] |

| Selectivity vs. SIRT2 | >230-fold | [1] |

| Selectivity vs. SIRT3 | >230-fold | [1] |

Key Signaling Pathway: The SIRT1-PGC-1α Axis

A critical downstream pathway affected by this compound-mediated SIRT1 activation is the deacetylation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis and function, and its activity is tightly controlled by its acetylation status.

-

In the acetylated state , PGC-1α activity is repressed.

-

Upon deacetylation by SIRT1 , PGC-1α becomes activated and co-activates various transcription factors, leading to the expression of genes involved in mitochondrial respiration, fatty acid oxidation, and glucose metabolism.

This activation of the SIRT1-PGC-1α axis is central to the potential therapeutic effects of this compound in metabolic diseases.

Experimental Protocols

While specific protocols for this compound are not publicly available, the following methodologies are standard for assessing the activity of SIRT1 activators.

In Vitro SIRT1 Activity Assay

Objective: To determine the direct effect of this compound on SIRT1 enzymatic activity.

Principle: This assay measures the deacetylation of a fluorogenic acetylated peptide substrate by recombinant human SIRT1. The deacetylation reaction is coupled to a developer that releases a fluorescent signal, which is proportional to SIRT1 activity.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys®-SIRT1 substrate)

-

NAD+

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

96-well black microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Initiate the reaction by adding recombinant SIRT1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the developer solution.

-

Incubate for a further period (e.g., 15 minutes) at room temperature, protected from light.

-

Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).

-

Calculate the percentage of SIRT1 activation relative to a vehicle control.

Cellular PGC-1α Acetylation Assay

Objective: To assess the ability of this compound to induce the deacetylation of endogenous PGC-1α in a cellular context.

Principle: This protocol involves treating cells with this compound, followed by immunoprecipitation of PGC-1α and detection of its acetylation status by Western blotting.

Materials:

-

Cell line expressing PGC-1α (e.g., HepG2, C2C12)

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Anti-PGC-1α antibody for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Anti-acetylated-lysine antibody for Western blotting

-

Secondary antibodies and ECL detection reagents

Procedure:

-

Culture cells to a desired confluency.

-

Treat cells with various concentrations of this compound or vehicle for a specified duration.

-

Lyse the cells and quantify total protein concentration.

-

Incubate a portion of the cell lysate with an anti-PGC-1α antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the PGC-1α-antibody complex.

-

Wash the beads to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-acetylated-lysine antibody to detect the acetylation level of PGC-1α.

-

Normalize the acetylated PGC-1α signal to the total immunoprecipitated PGC-1α.

Concluding Remarks

This compound represents a targeted approach to modulating cellular metabolism and stress responses through the selective activation of SIRT1. Its mechanism of action, centered on the allosteric enhancement of SIRT1's deacetylase activity, places it as a tool for investigating the therapeutic potential of the SIRT1 pathway, particularly through the regulation of key metabolic regulators like PGC-1α. Further preclinical and clinical studies are necessary to fully elucidate the pharmacological profile and therapeutic efficacy of this compound in various disease models. The experimental frameworks provided here serve as a foundation for the continued investigation of this and other SIRT1-activating compounds.

References

SRT3190: A Technical Guide to a Selective SIRT1 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRT3190 is a synthetic, potent, and selective small-molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent protein deacetylase. As a member of the sirtuin family of enzymes, SIRT1 is a key regulator of numerous cellular processes, including metabolism, inflammation, and cellular stress responses. This compound and its analogs have been investigated for their therapeutic potential in a range of age-related and metabolic diseases, including type 2 diabetes, inflammation, and neurodegenerative disorders. This guide provides an in-depth technical overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols.

Core Concepts: Introduction to this compound

This compound is a member of a class of compounds known as sirtuin-activating compounds (STACs). It was developed by Sirtris Pharmaceuticals, a company focused on leveraging the therapeutic potential of sirtuins.[1]

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₈H₂₃F₂N₅O₄S |

| Molecular Weight | 475.54 g/mol |

This compound is a selective activator of SIRT1, exhibiting an EC50 of 0.16 μM. Its potency against other sirtuin isoforms is significantly lower, being over 230-fold less potent for SIRT2 and SIRT3. This selectivity makes it a valuable tool for studying the specific roles of SIRT1.

Mechanism of Action: Allosteric Activation of SIRT1

This compound activates SIRT1 through an allosteric mechanism. Unlike compounds that directly interact with the enzyme's active site, this compound binds to a site on the SIRT1 enzyme-peptide substrate complex located N-terminal to the catalytic domain. This binding event induces a conformational change in the SIRT1 enzyme, which lowers the Michaelis constant (Km) for its acetylated substrates without significantly affecting the maximal velocity (Vmax).[2] This enhanced substrate affinity leads to a more efficient deacetylation of SIRT1 targets.

The activation of SIRT1 by this compound and similar STACs can have profound effects on downstream signaling pathways. By deacetylating key transcription factors and cofactors, SIRT1 activation can modulate gene expression to improve metabolic function and reduce inflammation.

Signaling Pathway of SIRT1 Activation by this compound and Downstream Effects:

Caption: this compound allosterically activates SIRT1, leading to the deacetylation of downstream targets like PGC-1α and NF-κB, which in turn improves mitochondrial biogenesis, glucose homeostasis, and reduces inflammation.

Preclinical Data Summary

While much of the publicly available in-depth preclinical data focuses on the close analog SRT1720, the findings are considered highly relevant to understanding the therapeutic potential of this compound due to their structural and functional similarities.

Metabolic Disease

Studies in diet-induced obese (DIO) and genetically obese (ob/ob) mice have demonstrated that SIRT1 activation by compounds like SRT1720 significantly improves metabolic parameters.

Table 1: Effects of a SIRT1 Activator (SRT1720) in a Diet-Induced Obese Mouse Model [2]

| Parameter | Vehicle | SRT1720 | % Change | p-value |

| Fasting Plasma Glucose (mg/dL) | 140 ± 5 | 110 ± 3 | ↓ 21.4% | < 0.001 |

| Glucose AUC (oral glucose tolerance test) | 4550 ± 463 | 2490 ± 236 | ↓ 45.3% | < 0.01 |

| Insulin AUC (oral glucose tolerance test) | 277 ± 32 | 127 ± 25 | ↓ 54.2% | < 0.01 |

These results indicate a significant improvement in glucose homeostasis and insulin sensitivity. Hyperinsulinemic-euglycemic clamp studies in Zucker fa/fa rats further confirmed that SIRT1 activators enhance insulin sensitivity in key metabolic tissues, including adipose tissue, skeletal muscle, and liver.[2]

Inflammation

SIRT1 activation has been shown to have potent anti-inflammatory effects. This is primarily mediated through the deacetylation and subsequent inhibition of the p65 subunit of NF-κB, a master regulator of inflammatory gene expression.

A study using the SIRT1 activator SRT1720 demonstrated a reduction in inflammation in a mouse model of pneumosepsis. Treatment with SRT1720 led to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the plasma.[3] Furthermore, in vitro studies with human monocytes showed that SRT1720 could dampen the inflammatory response to bacterial components.[3]

Experimental Protocols

In Vitro SIRT1 Activation Assay

This protocol is adapted from commercially available kits and published methodologies for measuring the activity of SIRT1 activators.

Workflow for In Vitro SIRT1 Activation Assay:

Caption: A typical workflow for an in vitro SIRT1 activation assay using a fluorogenic substrate.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Dilute recombinant human SIRT1 enzyme in the assay buffer.

-

Prepare a solution of an acetylated fluorogenic peptide substrate (e.g., a p53-derived peptide with a covalently attached fluorophore).

-

Prepare a solution of NAD+.

-

Prepare serial dilutions of this compound in the assay buffer containing a small percentage of DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the SIRT1 enzyme, the acetylated peptide substrate, and NAD+ to each well.

-

Add the different concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the enzymatic reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated peptide, releasing the fluorophore.

-

Incubate for a further period (e.g., 15-30 minutes) at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Subtract the background fluorescence (wells without SIRT1 enzyme).

-

Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines the induction of obesity and subsequent treatment with a SIRT1 activator.

Workflow for a Diet-Induced Obesity Study:

Caption: A typical experimental workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.

Detailed Methodology:

-

Induction of Obesity:

-

Male C57BL/6J mice (e.g., 6-8 weeks old) are fed a high-fat diet (HFD), typically containing 45% to 60% of calories from fat, for a period of 8 to 12 weeks.[4] A control group is fed a standard chow diet.

-

Monitor body weight and food intake weekly.

-

-

Treatment:

-

Once the mice on the HFD have developed obesity and insulin resistance (confirmed by elevated fasting glucose and impaired glucose tolerance), they are randomized into treatment groups.

-

Administer this compound or a vehicle control daily via a suitable route, such as oral gavage. The dose and duration of treatment will depend on the specific study design.

-

-

Metabolic Phenotyping:

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.[5] Collect blood samples at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose and plasma insulin levels.

-

Insulin Tolerance Test (ITT): After a short fast (e.g., 4-6 hours), administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Measure blood glucose at baseline and at regular intervals post-injection.

-

-

Tissue Analysis:

-

At the end of the study, euthanize the mice and collect tissues such as the liver, skeletal muscle, and adipose tissue.

-

These tissues can be used for various downstream analyses, including gene expression analysis (e.g., qPCR for inflammatory markers), protein analysis (e.g., Western blotting for signaling pathway components), and histological examination.

-

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of SIRT1 activation. Its selectivity and well-characterized allosteric mechanism of action make it suitable for preclinical studies in models of metabolic and inflammatory diseases. The data from studies on its close analog, SRT1720, provide a strong rationale for the continued investigation of this compound and similar compounds for the treatment of age-related disorders. The experimental protocols outlined in this guide provide a framework for researchers to further explore the biological effects of this potent SIRT1 activator.

References

- 1. Sirtris Pharmaceuticals - Wikipedia [en.wikipedia.org]

- 2. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Diet-induced obesity murine model [protocols.io]

- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the SRT3190 Sirtuin Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRT3190 is a potent and selective small-molecule activator of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase involved in regulating a wide array of cellular processes, including metabolism, inflammation, and cellular stress responses. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its sirtuin activation pathway, summarizing key quantitative data, and outlining relevant experimental protocols. Due to the limited availability of public data specific to this compound, this guide incorporates representative data from other well-characterized synthetic SIRT1 activating compounds (STACs) to provide a broader context for its potential biological effects and experimental evaluation.

Introduction to this compound and SIRT1 Activation

Sirtuin 1 (SIRT1) is a class III histone deacetylase that plays a pivotal role in cellular homeostasis by deacetylating a wide range of histone and non-histone protein substrates. The activity of SIRT1 is intrinsically linked to the cellular energy status through its dependence on the co-substrate NAD+. Activation of SIRT1 has been shown to mimic some of the beneficial effects of caloric restriction, making it an attractive therapeutic target for age-related diseases, metabolic disorders, and inflammatory conditions.

This compound is a synthetic sirtuin-activating compound (STAC) designed to allosterically activate SIRT1. Its high selectivity for SIRT1 minimizes off-target effects on other sirtuin isoforms, making it a valuable tool for research and potential therapeutic development.

Quantitative Data for this compound and Representative STACs

Quantitative data is essential for understanding the potency, selectivity, and efficacy of SIRT1 activators. While specific data for this compound is limited, the following tables summarize the available information for this compound and provide representative data from other well-characterized synthetic STACs.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species/Assay Conditions |

| EC50 (SIRT1) | 0.16 μM[1] | In vitro enzymatic assay |

| Selectivity | >230-fold vs. SIRT2 and SIRT3[1] | In vitro enzymatic assay |

Table 2: Representative In Vitro Data for Other Synthetic STACs (e.g., SRT1720, SRT2104)

| Compound | EC50 (SIRT1) | Fold Activation (at a given concentration) | Substrate |

| SRT1720 | ~0.16 μM | ~8-fold | Fluor-de-Lys-SIRT1 substrate |

| SRT2104 | ~0.04 μM | ~5-fold | Fluor-de-Lys-SIRT1 substrate |

Note: The fold activation can vary depending on the assay conditions and the substrate used.

The this compound Sirtuin Activation Pathway

This compound, like other STACs, activates SIRT1 through an allosteric mechanism. This involves binding to a site on the SIRT1 enzyme that is distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity.

Key Steps in the Activation Pathway:

-

Binding to the N-Terminal Domain: STACs, including presumably this compound, bind to an N-terminal activation domain of SIRT1.

-

Allosteric Conformational Change: This binding induces a conformational change in the SIRT1 enzyme.

-

Enhanced Substrate Affinity: The conformational change is thought to increase the affinity of SIRT1 for its acetylated protein substrates.

-

Increased Deacetylation: The enhanced binding and/or catalytic efficiency leads to an increased rate of deacetylation of target proteins.

Downstream Cellular Effects of this compound-Mediated SIRT1 Activation

The activation of SIRT1 by this compound is expected to modulate the activity of numerous downstream target proteins, leading to a range of cellular effects.

Metabolic Regulation via PGC-1α Deacetylation

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and function. SIRT1-mediated deacetylation of PGC-1α increases its transcriptional activity.

Anti-inflammatory Effects via NF-κB Inhibition

Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates inflammatory responses. SIRT1 can deacetylate the p65 subunit of NF-κB, which inhibits its transcriptional activity and reduces the expression of pro-inflammatory genes.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other SIRT1 activators.

In Vitro SIRT1 Deacetylase Activity Assay (Fluor-de-Lys Assay)

This assay measures the deacetylase activity of SIRT1 using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluor-de-Lys-SIRT1 substrate (e.g., from Enzo Life Sciences)

-

NAD+

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution containing a protease

-

96-well microplate (black, flat-bottom)

-

Fluorometric microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the Fluor-de-Lys-SIRT1 substrate.

-

Add this compound or other test compounds at various concentrations to the wells of the microplate.

-

Initiate the reaction by adding the recombinant SIRT1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for a further 15-30 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent activation relative to a vehicle control.

Western Blot Analysis of PGC-1α Acetylation

This protocol is used to determine the effect of this compound on the acetylation status of PGC-1α in cells.

Materials:

-

Cell culture reagents

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Antibodies:

-

Primary antibody against acetylated lysine (B10760008)

-

Primary antibody against total PGC-1α

-

Loading control antibody (e.g., β-actin or GAPDH)

-

Appropriate secondary antibodies

-

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Culture cells to the desired confluency and treat with this compound or vehicle for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Perform immunoprecipitation for PGC-1α using an anti-PGC-1α antibody.

-

Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with an anti-acetylated lysine antibody to detect acetylated PGC-1α.

-

Strip the membrane and re-probe with an anti-total PGC-1α antibody to determine the total amount of PGC-1α.

-

Analyze the results by densitometry to determine the ratio of acetylated to total PGC-1α.

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on NF-κB transcriptional activity.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

This compound

-

Inducer of NF-κB activity (e.g., TNF-α)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Allow cells to recover and then treat with this compound or vehicle for a specified time.

-

Stimulate the cells with TNF-α to induce NF-κB activation.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability.

-

Calculate the fold change in NF-κB activity relative to the stimulated control.

Conclusion

This compound is a potent and selective SIRT1 activator with the potential to modulate a variety of cellular pathways implicated in metabolic and inflammatory diseases. While specific data on this compound remains limited in the public domain, the information available, combined with data from other well-characterized STACs, provides a strong foundation for its further investigation. The experimental protocols detailed in this guide offer a starting point for researchers to explore the in vitro and in vivo effects of this compound and other novel SIRT1 activators. Future studies are warranted to fully elucidate the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Core Principles of SRT3190 Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRT3190 is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. Developed by Sirtris Pharmaceuticals, this compound has been investigated for its therapeutic potential in a range of age-related diseases. This technical guide provides a comprehensive overview of the core principles underlying the discovery, development, and mechanism of action of a SIRT1 activator like this compound. Due to the limited publicly available data specific to this compound, this document focuses on the general methodologies and pathways relevant to such a compound, providing a framework for understanding its scientific foundation.

Discovery and Rationale

The discovery of this compound is rooted in the extensive research on sirtuins, a class of enzymes implicated in the health benefits of caloric restriction. The rationale for developing SIRT1 activators is to mimic these benefits pharmacologically.

The Sirtuin Hypothesis of Aging

Sirtuins, particularly SIRT1, are key regulators of cellular processes that are dysregulated in aging and age-related diseases. Activation of SIRT1 has been shown to extend lifespan in various organisms and improve metabolic health. This provided a strong rationale for the discovery of small molecules that could allosterically activate SIRT1.

High-Throughput Screening and Lead Optimization

The discovery of sirtuin-activating compounds (STACs) like this compound likely involved high-throughput screening of chemical libraries to identify molecules that enhance SIRT1 enzymatic activity. Initial hits would have undergone extensive lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Mechanism of Action

This compound is a selective activator of SIRT1. Its mechanism of action involves binding to an allosteric site on the SIRT1 enzyme, leading to a conformational change that enhances its catalytic activity towards specific substrates.

Allosteric Activation of SIRT1

Unlike endogenous activators that may work by increasing NAD+ levels, this compound directly interacts with the SIRT1 protein. This allosteric activation is thought to lower the Michaelis constant (Km) of SIRT1 for its acetylated substrates, thereby increasing the efficiency of deacetylation at physiological substrate concentrations.

Key Signaling Pathways

SIRT1 activation by compounds such as this compound influences a multitude of downstream signaling pathways critical for cellular homeostasis.

-

Metabolic Pathways: SIRT1 activation can lead to the deacetylation and subsequent activation of key metabolic regulators such as PGC-1α and FOXO1, resulting in improved mitochondrial function, enhanced fatty acid oxidation, and better glucose control.

-

Inflammatory Pathways: A crucial aspect of SIRT1's function is the suppression of inflammation. SIRT1 can deacetylate the p65 subunit of NF-κB, a master regulator of inflammatory gene expression, thereby inhibiting its transcriptional activity.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following tables represent the types of data that would be generated during the preclinical development of a SIRT1 activator.

Table 1: In Vitro Activity and Selectivity

| Parameter | Value | Description |

| SIRT1 EC50 | 0.16 µM[1] | The half-maximal effective concentration for SIRT1 activation. |

| Selectivity | >230-fold vs SIRT2/SIRT3[1] | Demonstrates selectivity for SIRT1 over other sirtuin isoforms. |

Table 2: Representative Preclinical Pharmacokinetic Parameters

| Parameter | Value (Species) | Description |

| Bioavailability (F%) | Data not available | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Half-life (t1/2) | Data not available | The time required for the concentration of the drug in the body to be reduced by one-half. |

| Cmax | Data not available | The maximum (or peak) serum concentration that a drug achieves. |

| AUC | Data not available | The area under the plasma concentration-time curve, a measure of total drug exposure. |

Table 3: Representative In Vivo Efficacy Data (Conceptual)

| Animal Model | Dosing Regimen | Key Findings |

| Diet-Induced Obesity (Mouse) | e.g., 100 mg/kg, oral, daily | Improved glucose tolerance, reduced body weight gain, decreased liver steatosis. |

| LPS-Induced Inflammation (Rat) | e.g., 30 mg/kg, i.p., prior to LPS | Reduced plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6). |

Experimental Protocols

Detailed experimental protocols are essential for the characterization of a novel compound. Below are representative protocols for key assays used in the evaluation of a SIRT1 activator.

In Vitro SIRT1 Activation Assay (Fluorometric)

This assay measures the ability of a compound to enhance the deacetylase activity of recombinant human SIRT1.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) and a fluorophore/quencher pair)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compound (this compound)

-

Developer solution (e.g., trypsin)

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the SIRT1 enzyme.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore from the quencher.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent activation relative to a vehicle control and determine the EC50 value.

NF-κB DNA Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay determines the effect of a SIRT1 activator on the DNA-binding activity of the NF-κB transcription factor in cell extracts.

Materials:

-

Nuclear extract from cells stimulated with an inflammatory agent (e.g., TNF-α) and treated with the test compound.

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a detectable marker (e.g., biotin (B1667282) or a radioactive isotope).

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Poly(dI-dC) (a non-specific competitor DNA).

-

Loading buffer.

-

Native polyacrylamide gel.

Procedure:

-

Incubate the nuclear extract with the binding buffer and poly(dI-dC) on ice.

-

Add the labeled NF-κB probe and continue the incubation to allow for protein-DNA complex formation.

-

Add loading buffer to the reactions.

-

Separate the protein-DNA complexes from the free probe by electrophoresis on a native polyacrylamide gel.

-

Transfer the separated complexes to a membrane (for non-radioactive detection) or expose the gel to X-ray film (for radioactive detection).

-

Visualize and quantify the bands corresponding to the NF-κB-DNA complex. A decrease in band intensity in the presence of the test compound indicates inhibition of NF-κB DNA binding.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a conceptual experimental workflow relevant to the action of this compound.

Caption: SIRT1 signaling pathway activated by this compound.

Caption: Conceptual drug development workflow for a SIRT1 activator.

References

SRT3190 and its Effects on Gene Expression: A Technical Guide

Disclaimer: As of December 2025, publicly available data specifically detailing the effects of SRT3190 on global gene expression is limited. This compound is recognized as a selective activator of Sirtuin 1 (SIRT1). Therefore, this technical guide provides an in-depth overview of the expected effects of this compound on gene expression, based on the well-documented role of SIRT1 activation by analogous compounds, most notably resveratrol. The quantitative data, experimental protocols, and signaling pathways described herein are derived from studies on SIRT1 activators and are presented as illustrative examples of the anticipated biological activity of this compound.

Introduction: this compound and the Role of SIRT1

This compound is a small molecule activator of Sirtuin 1 (SIRT1), a highly conserved NAD+-dependent protein deacetylase. SIRT1 is a critical regulator of cellular metabolism, stress responses, and longevity. It exerts its effects by deacetylating a wide range of protein targets, including histones and key transcription factors, thereby modulating gene expression. By activating SIRT1, this compound is expected to influence multiple signaling pathways implicated in inflammation, mitochondrial biogenesis, and apoptosis. This guide outlines the core molecular mechanisms and anticipated gene expression changes resulting from this compound-mediated SIRT1 activation.

Core Signaling Pathways Modulated by SIRT1 Activation

The activation of SIRT1 by compounds like this compound is anticipated to have a significant impact on several key signaling pathways that regulate gene expression. The two most prominent pathways are the NF-κB signaling cascade, which is central to the inflammatory response, and the PGC-1α pathway, which is a master regulator of mitochondrial biogenesis.

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the expression of target genes. SIRT1 activation has been shown to suppress NF-κB signaling by deacetylating the p65 subunit of NF-κB, which inhibits its transcriptional activity.[1][2][3][4] This leads to a downregulation of pro-inflammatory gene expression.

The PGC-1α Pathway and Mitochondrial Biogenesis

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a transcriptional coactivator that is a central inducer of mitochondrial biogenesis.[5][6] SIRT1 activates PGC-1α through deacetylation, leading to the increased expression of genes involved in mitochondrial respiration and energy metabolism. This includes nuclear respiratory factors (NRFs) and mitochondrial transcription factor A (TFAM), which are essential for the replication and transcription of mitochondrial DNA.[7]

Quantitative Data on Gene Expression Changes

The following tables summarize quantitative data on gene expression changes observed in human cell lines treated with the SIRT1 activator resveratrol. This data is presented as an example of the expected effects of this compound.

Table 1: Illustrative Example of Pro-inflammatory Gene Downregulation by a SIRT1 Activator

| Gene Symbol | Gene Name | Function | Cell Line | Treatment | Fold Change (mRNA) |

| IL-6 | Interleukin 6 | Pro-inflammatory cytokine | Adipocytes | TNF-α + Resveratrol | -6.0[8] |

| COX-2 (PTGS2) | Prostaglandin-Endoperoxide Synthase 2 | Enzyme in prostaglandin (B15479496) synthesis | Adipocytes | TNF-α + Resveratrol | -2.5[8] |

| c-Jun | Jun Proto-Oncogene | Component of AP-1 transcription factor | HepG2 | High glucose + Resveratrol | Downregulated[1] |

| RelA (p65) | RELA Proto-Oncogene, NF-κB Subunit | Subunit of NF-κB | HepG2 | High glucose + Resveratrol | Downregulated[1] |

Table 2: Illustrative Example of Pro-Apoptotic and Cell Cycle Gene Modulation by a SIRT1 Activator

| Gene Symbol | Gene Name | Function | Cell Line | Treatment | Fold Change (mRNA) |

| VDAC1 | Voltage-Dependent Anion Channel 1 | Mitochondrial apoptosis | K562 (CML) | Resveratrol | +4.5[9] |

| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic protein | K562 (CML) | Resveratrol | Upregulated[9] |

| BCL-2 | BCL2 Apoptosis Regulator | Anti-apoptotic protein | FaDu (HNSCC) | Cisplatin + Resveratrol | Downregulated[10] |

| c-MYC | MYC Proto-Oncogene | Transcription factor, cell cycle | FaDu (HNSCC) | Cisplatin + Resveratrol | Upregulated[10] |

| TP53 | Tumor Protein P53 | Tumor suppressor, apoptosis | FaDu (HNSCC) | Cisplatin + Resveratrol | Upregulated[10] |

Table 3: Illustrative Example of Mitochondrial Biogenesis Gene Upregulation by a SIRT1 Activator

| Gene Symbol | Gene Name | Function | Cell Line/Model | Treatment | Fold Change (mRNA) |

| PGC-1α (PPARGC1A) | Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha | Master regulator of mitochondrial biogenesis | KGN (Ovarian) | Resveratrol | Upregulated[5] |

| NRF1 | Nuclear Respiratory Factor 1 | Transcription factor for mitochondrial genes | Rat (SAH model) | Resveratrol | Upregulated[7] |

| TFAM | Mitochondrial Transcription Factor A | Mitochondrial DNA transcription/replication | Rat (SAH model) | Resveratrol | Upregulated[7] |

Detailed Methodologies for Key Experiments

The following section provides a detailed, illustrative protocol for a typical in vitro experiment designed to assess the effects of a SIRT1 activator on gene expression.

Experimental Protocol: In Vitro Gene Expression Analysis using qPCR

Objective: To quantify the change in mRNA expression of target genes (e.g., IL-6, COX-2, PGC-1α) in a human cell line following treatment with a SIRT1 activator.

Materials:

-

Human cell line (e.g., FaDu, A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

SIRT1 activator (e.g., Resveratrol, dissolved in DMSO)

-

Pro-inflammatory stimulus (e.g., TNF-α)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target and reference genes (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

Cell Culture and Plating:

-

Culture cells in a T-75 flask at 37°C and 5% CO2.

-

Once cells reach 80-90% confluency, trypsinize and seed them into 6-well plates at a density of 2 x 10^5 cells/well.

-

Allow cells to adhere and grow for 24 hours.

-

-

Treatment:

-

Prepare treatment media containing the SIRT1 activator at the desired concentration (e.g., 50 µM Resveratrol) and/or a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α).

-

Aspirate the old medium from the cells and wash once with PBS.

-

Add the treatment media to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

-

RNA Extraction:

-

After incubation, aspirate the media and wash the cells with PBS.

-

Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.

-

Proceed with RNA extraction according to the manufacturer's protocol.

-

Elute the RNA in nuclease-free water and quantify its concentration and purity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

-

Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Include a reference gene (e.g., GAPDH) for normalization.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the untreated control.

-

Conclusion

While direct experimental data on this compound's impact on the transcriptome is not yet widely available, its role as a potent SIRT1 activator provides a strong basis for predicting its effects on gene expression. It is anticipated that this compound will modulate gene expression primarily through the deacetylation of key transcription factors, leading to the suppression of pro-inflammatory gene networks and the enhancement of mitochondrial biogenesis. The data and protocols presented in this guide, derived from studies on analogous SIRT1 activators, offer a robust framework for researchers, scientists, and drug development professionals to design and interpret studies aimed at elucidating the precise molecular mechanisms of this compound. Further research involving transcriptomic analyses, such as RNA sequencing, will be invaluable in fully characterizing the gene regulatory effects of this promising therapeutic agent.

References

- 1. Resveratrol suppresses hyperglycemia-induced activation of NF-κB and AP-1 via c-Jun and RelA gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Resveratrol protects mitochondrial quantity by activating SIRT1/PGC‐1α expression during ovarian hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Resveratrol and SIRT1 on PGC-1α Activity and Mitochondrial Biogenesis: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resveratrol Improves Mitochondrial Biogenesis Function and Activates PGC-1α Pathway in a Preclinical Model of Early Brain Injury Following Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resveratrol modulates the levels of microRNAs targeting genes encoding tumor-suppressors and effectors of TGFβ signaling pathway in SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resveratrol-Induced Modulation of Key Genes and DNA Fragmentation in Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resveratrol Modulation of Apoptosis and Cell Cycle Response to Cisplatin in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of SRT3190: A Technical Overview of a Selective SIRT1 Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRT3190 is a selective small-molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase that is a key regulator of cellular metabolism, stress resistance, and inflammatory responses. While specific public data on this compound is limited, its therapeutic potential can be inferred from the broader class of selective SIRT1 activators, particularly compounds like SRT1720, which were developed in parallel. This technical guide consolidates the available information on this compound and leverages the extensive preclinical data from closely related SIRT1 activators to elucidate its potential applications in a range of diseases, including metabolic disorders, cancer, and inflammatory conditions. This document provides an in-depth look at the core mechanism of action, relevant signaling pathways, and a summary of quantitative data from preclinical studies of analogous compounds to guide further research and development.

Introduction to this compound and SIRT1 Activation

This compound is a selective activator of SIRT1, with a reported EC50 of 0.16 μM.[1] It exhibits over 230-fold greater potency for SIRT1 compared to SIRT2 and SIRT3, highlighting its specificity.[1] SIRT1 activation has garnered significant interest in drug development due to its role in mimicking the beneficial effects of calorie restriction.[2][3] By deacetylating a wide array of protein substrates, SIRT1 modulates critical cellular processes. The therapeutic hypothesis for this compound is that its selective activation of SIRT1 will confer protective effects against various pathological conditions.

Core Mechanism of Action and Key Signaling Pathways

The therapeutic effects of this compound are predicated on its ability to enhance SIRT1's deacetylase activity, which in turn modulates downstream signaling pathways. Two of the most well-characterized pathways influenced by SIRT1 activation are the PGC-1α/mitochondrial biogenesis pathway and the NF-κB inflammatory pathway.

Enhancement of Mitochondrial Biogenesis via PGC-1α Deacetylation

SIRT1 activation leads to the deacetylation and subsequent activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4] Activated PGC-1α is a master regulator of mitochondrial biogenesis, a process critical for cellular energy homeostasis and function.[5][6] This pathway is particularly relevant for metabolic diseases and age-related decline in organ function.

Below is a diagram illustrating the SIRT1-mediated activation of mitochondrial biogenesis.

Attenuation of Inflammation via NF-κB Inhibition

Chronic inflammation is a hallmark of many diseases. SIRT1 can suppress inflammation by deacetylating the p65 subunit of the nuclear factor-kappa B (NF-κB) complex.[4] This deacetylation event inhibits the transcriptional activity of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8]

The following diagram depicts the inhibitory effect of SIRT1 on the NF-κB signaling pathway.

Therapeutic Potential in Various Diseases: Preclinical Evidence from SIRT1 Activators

The following sections summarize the therapeutic potential of potent SIRT1 activators, primarily using data from studies on SRT1720 as a proxy for this compound, in key disease areas.

Metabolic Diseases

SIRT1 activators have shown significant promise in preclinical models of metabolic diseases by improving glucose homeostasis and insulin (B600854) sensitivity.[2][3] In mice fed a high-fat diet, SRT1720 treatment improved metabolic parameters and extended lifespan.[9]

Table 1: Effects of SRT1720 on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice

| Parameter | Vehicle Control (HFD) | SRT1720 (HFD) | Percentage Change | Reference |

|---|---|---|---|---|

| Mean Lifespan | 106 weeks | 129 weeks | +21.7% | [2] |

| Median Lifespan | 108 weeks | 130 weeks | +20.4% |[2] |

Experimental Protocol: In Vivo Murine Lifespan Study

-

Animal Model: C57BL/6J mice.

-

Diet: High-fat diet (60% kcal from fat).

-

Treatment: SRT1720 administered in the diet.

-

Duration: Lifelong administration.

-

Endpoints: Lifespan (mean and median), body weight, glucose tolerance, insulin sensitivity, and analysis of age-related diseases.

Cancer

The role of SIRT1 in cancer is complex and context-dependent. However, in certain hematological malignancies like multiple myeloma, SIRT1 activation has demonstrated anti-tumor effects. Preclinical studies with SRT1720 showed inhibition of multiple myeloma cell growth and induction of apoptosis, even in cells resistant to conventional therapies.[1]

Table 2: In Vitro Anti-Myeloma Activity of SRT1720

| Cell Line | IC50 (μM) | Apoptosis Induction | Reference |

|---|---|---|---|

| RPMI-8226 | ~2.5 | Yes | [1] |

| MM.1R (dexamethasone-resistant) | ~3.0 | Yes |[1] |

Experimental Protocol: In Vitro Multiple Myeloma Cell Viability Assay

-

Cell Lines: Human multiple myeloma cell lines (e.g., RPMI-8226, MM.1R).

-

Treatment: Cells were incubated with varying concentrations of SRT1720 for 48-72 hours.

-

Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Apoptosis Detection: Apoptosis was quantified by Annexin V/propidium iodide staining followed by flow cytometry.

The proposed workflow for assessing the anti-cancer effects of a SIRT1 activator is depicted below.

Inflammatory and Infectious Diseases

By inhibiting the NF-κB pathway, SIRT1 activators can mitigate excessive inflammatory responses. In a mouse model of gram-negative pneumosepsis, SRT1720 treatment reduced both local and systemic inflammation, decreased organ injury, and limited bacterial dissemination.[4]

Table 3: Effect of SRT1720 in a Murine Model of Pneumosepsis

| Parameter | Vehicle Control | SRT1720 | P-value | Reference |

|---|---|---|---|---|

| Plasma IL-6 (pg/mL) at 42h | ~2500 | ~1000 | <0.05 | [4] |

| Plasma TNF-α (pg/mL) at 42h | ~150 | ~50 | <0.05 | [4] |

| Lung Pathology Score | High | Reduced | <0.05 |[4] |

Experimental Protocol: Murine Pneumosepsis Model

-

Animal Model: C57BL/6 mice.

-

Infection: Intranasal inoculation with Klebsiella pneumoniae.

-

Treatment: Intraperitoneal administration of SRT1720 or vehicle control.

-

Endpoints: Survival, bacterial loads in lungs, blood, and liver, plasma cytokine levels (IL-6, TNF-α), and histopathological analysis of lung tissue.

Neuroprotective Potential

While direct studies with this compound are lacking, the activation of SIRT1 is known to have neuroprotective effects in various models of neurodegenerative diseases. This is attributed to the combined effects of enhanced mitochondrial function, reduced oxidative stress, and decreased inflammation within the central nervous system. Further investigation into the neuroprotective capabilities of this compound is warranted.

Conclusion and Future Directions

This compound, as a selective SIRT1 activator, holds considerable therapeutic promise across a spectrum of diseases characterized by metabolic dysregulation, chronic inflammation, and cellular stress. The preclinical data from closely related compounds, such as SRT1720, provide a strong rationale for the continued investigation of this compound in metabolic diseases, certain cancers, and inflammatory conditions.

Future research should focus on obtaining specific preclinical data for this compound, including its pharmacokinetic and pharmacodynamic profiles, and its efficacy in a wider range of disease models. Elucidating the full spectrum of its downstream targets and signaling pathways will be crucial for its successful clinical translation. The development of robust experimental protocols and head-to-head comparisons with other SIRT1 activators will help to define the unique therapeutic niche for this compound.

References

- 1. Preclinical Evaluation of a Novel SIRT1 Modulator SRT1720 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative analysis of syngeneic mouse models of high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Kinetic Assessment and Therapeutic Modulation of Metabolic and Inflammatory Profiles in Mice on a High-Fat and Cholesterol Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PubMed [pubmed.ncbi.nlm.nih.gov]

SRT3190: A Technical Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRT3190 is a selective activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in a wide array of cellular processes. As a member of the sirtuin family of proteins, SIRT1 is implicated in the regulation of metabolism, inflammation, cellular aging, and stress responses. This compound has emerged as a valuable research tool for investigating the therapeutic potential of SIRT1 activation in various disease models. This technical guide provides a comprehensive overview of the pharmacology and toxicology profile of this compound, with a focus on its mechanism of action, pharmacokinetic properties, and preclinical safety evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound and its potential applications.

Introduction

Sirtuins are a class of enzymes that catalyze the deacetylation of histone and non-histone protein targets, thereby regulating gene expression and cellular function. Of the seven mammalian sirtuins (SIRT1-7), SIRT1 is the most extensively studied and is a key regulator of metabolic pathways and cellular stress responses. The activity of SIRT1 is intrinsically linked to cellular energy status through its dependence on NAD+.

This compound is a potent and selective small molecule activator of SIRT1. Its ability to modulate SIRT1 activity has made it a subject of interest in preclinical research for a variety of age-related and metabolic diseases. This document synthesizes the available pharmacological and toxicological data on this compound to provide a detailed technical resource for the scientific community.

Pharmacology

Mechanism of Action

This compound functions as an allosteric activator of SIRT1. It binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates. This leads to an increase in the rate of deacetylation of various SIRT1 targets.

The primary mechanism of SIRT1 activation involves the removal of acetyl groups from lysine (B10760008) residues on target proteins. This NAD+-dependent reaction yields the deacetylated protein, nicotinamide, and O-acetyl-ADP-ribose.[1][2][3][4] Key downstream targets of SIRT1 include transcription factors such as p53 and NF-κB, which are involved in apoptosis and inflammation, respectively.[1][2] By deacetylating these and other targets, SIRT1 influences a broad range of physiological processes.

In Vitro Pharmacology

The potency and selectivity of this compound have been characterized in various in vitro assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Notes |

| EC50 for SIRT1 Activation | 0.16 µM | EC50 represents the concentration required to achieve 50% of the maximal activation. |

| Selectivity | >230-fold selective for SIRT1 over SIRT2 and SIRT3 | Demonstrates a high degree of specificity for SIRT1. |

Experimental Protocol: SIRT1 Activity Assay (Fluorometric)

A common method to determine the in vitro activity of SIRT1 activators like this compound is a fluorometric assay.

-

Reagents and Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., from p53)

-

NAD+

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution containing a protease (e.g., trypsin)

-

96-well black microplates

-

Fluorometer

-

-

Procedure:

-

Prepare a reaction mixture containing the SIRT1 enzyme, the fluorogenic peptide substrate, and NAD+ in the assay buffer.

-

Add varying concentrations of this compound or a vehicle control (DMSO) to the wells of the microplate.

-

Initiate the reaction by adding the reaction mixture to the wells.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and initiate the development step by adding the developer solution. The protease in the developer solution cleaves the deacetylated substrate, releasing the fluorophore.

-

Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).

-

The increase in fluorescence is proportional to the SIRT1 activity. Calculate the EC50 value by plotting the fluorescence intensity against the concentration of this compound and fitting the data to a dose-response curve.

-

In Vivo Pharmacology & Pharmacokinetics

Table 2: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | Time at which the Cmax is observed. |

| AUC | Area under the curve; represents the total drug exposure over time. |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. |

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

-

Animal Model: Male Sprague-Dawley rats (or other appropriate rodent species).

-

Drug Administration:

-

Intravenous (IV) Administration: Administer this compound at a defined dose via the tail vein to a group of animals.

-

Oral (PO) Administration: Administer this compound at a defined dose via oral gavage to a separate group of animals.

-

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 2 from the plasma concentration-time data.

Toxicology

A comprehensive toxicological assessment is essential for any compound intended for further development. While a dedicated toxicology profile for this compound is not publicly available, the following outlines the standard types of studies conducted to evaluate the safety of a new chemical entity.

Table 3: Overview of Preclinical Toxicology Studies

| Study Type | Purpose | Key Parameters Evaluated |

| Single-Dose Toxicity (Acute) | To determine the toxicity of a substance after a single administration. | LD50 (median lethal dose), clinical signs of toxicity, gross pathology. |

| Repeat-Dose Toxicity (Sub-chronic to Chronic) | To evaluate the toxic effects of a substance after repeated administration over a period of time. | NOAEL (No-Observed-Adverse-Effect Level), target organ toxicity, changes in hematology, clinical chemistry, and histopathology. |

| Genotoxicity | To assess the potential of a substance to damage genetic material. | Mutations (Ames test), chromosomal aberrations (in vitro and in vivo). |

| Safety Pharmacology | To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. | Effects on cardiovascular, respiratory, and central nervous systems. |

| Reproductive and Developmental Toxicity | To evaluate the potential adverse effects on sexual function, fertility, and development. | Effects on fertility, embryonic development, and pre- and postnatal development. |

Experimental Protocol: Repeat-Dose Oral Toxicity Study (Rodent)

-

Animal Model: Wistar rats (equal numbers of males and females).

-

Dose Groups: At least three dose levels (low, mid, and high) of this compound and a vehicle control group.

-

Administration: Administer this compound or vehicle orally once daily for a specified duration (e.g., 28 or 90 days).

-

Observations:

-

Clinical Signs: Observe animals daily for any signs of toxicity.

-

Body Weight and Food Consumption: Measure weekly.

-

Ophthalmology: Conduct examinations before and at the end of the study.

-

Hematology and Clinical Chemistry: Analyze blood samples at termination.

-

Urinalysis: Analyze urine samples at termination.

-

-

Necropsy and Histopathology:

-

At the end of the study, perform a full necropsy on all animals.

-

Weigh major organs.

-

Collect a comprehensive set of tissues for histopathological examination.

-

-

Data Analysis: Analyze the data to identify any dose-related adverse effects and determine the NOAEL.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways influenced by this compound and the workflows of key experiments can aid in understanding its biological context and the methods used for its characterization.

References

Methodological & Application

Application Notes and Protocols for SRT3190: A Selective SIRT1 Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT3190 is a potent and selective small molecule activator of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase. SIRT1 plays a vital role in regulating a wide array of cellular processes, including stress resistance, metabolism, inflammation, and apoptosis. It exerts its effects by deacetylating numerous protein targets, including transcription factors and histones. These application notes provide detailed protocols for in vitro studies to characterize the activity and cellular effects of this compound.

Mechanism of Action

This compound functions as a direct allosteric activator of SIRT1. It binds to a site on the SIRT1 enzyme, leading to a conformational change that enhances its catalytic efficiency. This results in increased deacetylation of SIRT1 substrates, such as the p53 tumor suppressor protein and the RelA/p65 subunit of the NF-κB complex.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound based on in vitro studies.

| Parameter | Value | Description |

| EC50 for SIRT1 | 0.16 µM | The concentration of this compound required to achieve 50% of the maximum activation of SIRT1 enzymatic activity. |

| SIRT2 Selectivity | >230-fold | This compound is over 230 times more potent in activating SIRT1 compared to SIRT2.[1] |

| SIRT3 Selectivity | >230-fold | This compound is over 230 times more potent in activating SIRT1 compared to SIRT3.[1] |

Experimental Protocols

In Vitro SIRT1 Enzymatic Activity Assay

This protocol describes a fluorometric assay to measure the enzymatic activity of recombinant human SIRT1 in the presence of this compound.

Materials:

-

Recombinant human SIRT1 enzyme

-

This compound

-

Fluor de Lys-SIRT1 substrate (acetylated peptide with a fluorescent reporter)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

This compound at various concentrations

-

Recombinant human SIRT1 enzyme

-

-

Initiate the reaction by adding NAD+ and the Fluor de Lys-SIRT1 substrate.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction and develop the fluorescent signal by adding the Developer solution.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

-

Calculate the fold activation of SIRT1 activity relative to the vehicle control (e.g., DMSO).

-

Plot the fold activation against the log of this compound concentration and determine the EC50 value using non-linear regression analysis.

p53 Deacetylation Assay (Western Blot)

This protocol outlines the steps to assess the effect of this compound on the deacetylation of p53 in a cellular context.

Materials:

-

Human cell line expressing wild-type p53 (e.g., MCF-7, U2OS)

-

This compound

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., Etoposide) to induce p53 acetylation

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies:

-

Anti-acetyl-p53 (Lys382)

-

Anti-total p53

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with a DNA damaging agent (e.g., 10 µM Etoposide) for 4-6 hours to induce p53 acetylation.

-

Co-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the last 4-6 hours of the DNA damage treatment.

-

Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-acetyl-p53 and anti-total p53) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetyl-p53 signal to total p53 and the loading control.

NF-κB Reporter Assay

This protocol describes a luciferase-based reporter assay to measure the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

-

Human cell line (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for transfection normalization

-

Transfection reagent

-

This compound

-

TNF-α (or other NF-κB activator)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity (NF-κB-driven) to the Renilla luciferase activity (constitutive).

-

Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the TNF-α stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.

Signaling Pathway and Workflow Diagrams

Caption: Mechanism of this compound action.

References

Application Notes and Protocols for the Use of SRT3190 in Mouse Models of Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT3190 is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that is a key regulator of numerous cellular processes, including metabolism, inflammation, and cellular stress responses. Activation of SIRT1 has shown therapeutic promise in a variety of preclinical disease models. Due to a lack of specific published studies on this compound, these application notes and protocols are based on established methodologies for other well-characterized SIRT1 activators, such as resveratrol (B1683913) and SRT1720. These compounds have been extensively studied in mouse models of metabolic, neurodegenerative, and inflammatory diseases. The provided protocols and data should serve as a comprehensive guide for researchers initiating in vivo studies with this compound.

Data Presentation: Efficacy of SIRT1 Activators in Mouse Models

The following tables summarize quantitative data from key preclinical studies using SIRT1 activators in various mouse models. This data is intended to provide a reference for expected outcomes when using a potent SIRT1 activator like this compound.

Table 1: Metabolic Disease Models

| SIRT1 Activator | Mouse Model | Dosing Regimen | Key Efficacy Endpoints | Outcome | Reference |

| SRT1720 | Diet-induced obese C57BL/6J mice | 100 mg/kg/day, oral gavage | Body weight, glucose tolerance, insulin (B600854) sensitivity, liver triglycerides | Prevented diet-induced obesity, improved glucose tolerance and insulin sensitivity, and reduced hepatic steatosis. | [1][2] |

| Resveratrol | High-fat diet-fed C57BL/6J mice | 22.4 mg/kg/day in diet | Insulin sensitivity, mitochondrial number, glucose tolerance | Improved insulin sensitivity, increased mitochondrial biogenesis, and enhanced glucose tolerance.[3] | [3] |

| SRT1720 | ob/ob mice | 30 mg/kg/day, oral gavage | Plasma glucose, insulin levels | Lowered plasma glucose and insulin levels. | [4] |

Table 2: Neurodegenerative Disease Models

| SIRT1 Activator | Mouse Model | Dosing Regimen | Key Efficacy Endpoints | Outcome | Reference |

| Resveratrol | p25 transgenic mice (Alzheimer's model) | Intraperitoneal injection | Neurodegeneration in the hippocampus, learning impairment | Reduced neurodegeneration and prevented learning impairment.[5] | [5] |

| Resveratrol | SOD1G93A transgenic mice (ALS model) | Not specified | Motor neuron survival | Promoted motor neuron survival in cell-based models. | [5] |

| β-lapachone | R6/2 HD mice (Huntington's model) | Oral administration | SIRT1 expression, mitochondrial ROS | Increased SIRT1 expression and ameliorated mitochondrial reactive oxygen species.[6] | [6] |

Table 3: Inflammatory Disease Models

| SIRT1 Activator | Mouse Model | Dosing Regimen | Key Efficacy Endpoints | Outcome | Reference |

| SRTCX1003 | LPS-induced acute inflammation in C57BL/6 mice | Oral administration | Proinflammatory cytokines (TNFα, IL-12) | Decreased the production of TNFα and IL-12.[7][8] | [7][8] |

| Resveratrol | Collagen-induced arthritis (CIA) mice | Not specified | T cell activation, TNF-α and IL-12 production | Reduced T cell activation and production of pro-inflammatory cytokines.[9] | [9] |

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for SIRT1 activators. These can be adapted for the use of this compound.

Protocol 1: Evaluation of this compound in a Diet-Induced Obesity Mouse Model

Objective: To assess the efficacy of this compound in preventing or treating obesity and related metabolic disorders in mice fed a high-fat diet (HFD).

Materials:

-

Male C57BL/6J mice (8 weeks old)

-

High-fat diet (e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Glucometer and glucose strips

-

Insulin

-

Equipment for tissue collection and analysis (e.g., liver triglycerides)

Methodology:

-

Acclimation: Acclimate mice for one week with free access to standard chow and water.

-

Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

-

Group 1: Standard diet + Vehicle

-

Group 2: High-fat diet + Vehicle

-

Group 3: High-fat diet + this compound (e.g., 30 mg/kg/day)

-

Group 4: High-fat diet + this compound (e.g., 100 mg/kg/day)

-

-

Treatment Administration:

-

Begin respective diets for all groups.

-

Administer this compound or vehicle daily via oral gavage for a period of 12-16 weeks.

-

-

Monitoring:

-

Record body weight and food intake weekly.

-

-

Metabolic Phenotyping:

-